3,5-Dimethoxyphenylacetonitrile

Descripción

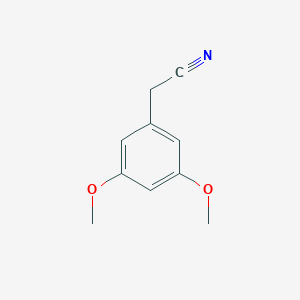

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNRWZQWCNTSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158409 | |

| Record name | 3,5-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13388-75-5 | |

| Record name | 3,5-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013388755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13388-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Core Molecular Profile and Physicochemical Properties

3,5-Dimethoxyphenylacetonitrile, also known as 3,5-dimethoxybenzyl cyanide, is an aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a symmetrically substituted benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application. The electron-donating nature of the two methoxy groups at the meta positions influences the reactivity of both the aromatic ring and the benzylic position.

Data Presentation: Key Physicochemical Properties

For ease of reference, the fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13388-75-5 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [3] |

| Appearance | White to orange or yellow solid/powder | [1][2] |

| Melting Point | 54-57 °C (lit.) | [2][4] |

| Boiling Point | 316.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [2] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process, demanding high purity and yield for its subsequent use in multi-step pharmaceutical syntheses. The primary route involves the nucleophilic substitution of a suitable benzyl halide with a cyanide source. A common and effective precursor for this synthesis is 3,5-dimethoxybenzaldehyde, which itself can be prepared from readily available starting materials.

Workflow Diagram: Synthesis of Precursor and Final Compound

The following diagram illustrates a validated multi-step synthesis beginning from 3,5-dihydroxybenzoic acid. This pathway provides a comprehensive view of the manufacturing logic, from a basic commodity chemical to the target intermediate.

Caption: Multi-step synthesis pathway from 3,5-dihydroxybenzoic acid.

Authoritative Protocol: Synthesis from 3,5-Dimethoxybenzyl Bromide

This protocol describes a reliable method for the synthesis of this compound, adapted from established procedures.[4] The choice of trimethylsilyl cyanide (TMSCN) with a fluoride catalyst provides a safer and often more efficient alternative to using alkali metal cyanides.

Materials:

-

3,5-Dimethoxybenzyl bromide (0.01 mol, 2.31 g)

-

Trimethylsilyl cyanide (TMSCN) (0.015 mol, 1.49 g)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.015 mol, 15 mL)

-

Acetonitrile (100 mL)

-

Ice water (100 mL)

-

Methanol (50% aqueous solution)

Procedure:

-

Reaction Setup: To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzyl bromide (2.31 g) and acetonitrile (100 mL). Stir until the solid dissolves.

-

Reagent Addition: Add trimethylsilyl cyanide (1.49 g) followed by the tetrabutylammonium fluoride solution (15 mL).

-

Scientist's Insight: TBAF acts as a fluoride ion source, which is the true catalyst. It cleaves the Si-CN bond of TMSCN, liberating a "naked" and highly nucleophilic cyanide anion in situ, which then displaces the benzylic bromide. This avoids the handling of highly toxic solid NaCN or KCN and improves solubility in organic solvents.

-

-

Reflux: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

Self-Validating System: TLC monitoring is crucial. A sample is taken hourly to spot on a TLC plate alongside the starting material. The reaction is deemed complete when the spot corresponding to the starting material has disappeared or its intensity is minimal, preventing unnecessary heating that could lead to side product formation.

-

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice water with vigorous stirring. A white solid should precipitate.

-

Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low water solubility, while the inorganic salts and residual polar reagents remain in the aqueous phase.

-

-

Purification: Collect the solid by vacuum filtration. Wash the crude product with 50 mL of cold 50% aqueous methanol to remove any remaining water-soluble impurities.

-

Drying: Dry the purified solid under vacuum to obtain the final product, this compound. The reported yield for this procedure is approximately 66.7%.[4]

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.

Data Presentation: Spectroscopic Data Summary

| Technique | Expected Chemical Shifts / Peaks | Interpretation |

| ¹H NMR | δ ~6.4-6.5 ppm (m, 3H), δ ~3.7-3.8 ppm (s, 6H), δ ~3.6-3.7 ppm (s, 2H) | Due to the C₂ᵥ symmetry, the spectrum is simple: a multiplet for the three aromatic protons, a sharp singlet for the six equivalent methoxy protons, and a singlet for the two benzylic protons. |

| ¹³C NMR | δ ~160 ppm (Ar C-O), δ ~130 ppm (Ar C-CH₂), δ ~118 ppm (C≡N), δ ~105 ppm (Ar C-H), δ ~99 ppm (Ar C-H), δ ~55 ppm (O-CH₃), δ ~24 ppm (CH₂-CN) | Key signals include the nitrile carbon, the two distinct aromatic carbons attached to oxygen, and the highly shielded aromatic carbons. |

| FTIR (KBr) | ~2250 cm⁻¹ (C≡N stretch, sharp), ~2840-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1205 cm⁻¹ (Asymmetric C-O-C stretch), ~1065 cm⁻¹ (Symmetric C-O-C stretch) | The sharp nitrile peak is highly characteristic. The strong C-O ether stretches confirm the presence of the methoxy groups.[3] |

| Mass Spec. (ESI+) | m/z 178.08 [M+H]⁺, m/z 200.06 [M+Na]⁺ | The molecular ion peak and common adducts confirm the molecular weight of 177.20 g/mol .[6] |

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development stems from the reactivity of its two primary functional groups: the nitrile and the activated benzylic methylene group.

Diagram: Key Synthetic Transformations

Caption: Major reaction pathways for this compound.

-

Reduction to Phenethylamines: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7] This transformation is fundamental in the synthesis of phenethylamine-based scaffolds, which are prevalent in neuroscience drug discovery.

-

Hydrolysis to Phenylacetic Acids: Acidic or basic hydrolysis of the nitrile function yields 3,5-dimethoxyphenylacetic acid.[8] This carboxylic acid derivative serves as a handle for forming amides, esters, and other key functional groups in active pharmaceutical ingredients (APIs).

-

α-Alkylation: The benzylic protons are acidic (pKa ~22 in DMSO) and can be deprotonated by a strong base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then be alkylated with various electrophiles (R-X), allowing for the construction of more complex carbon skeletons at the benzylic position.[9][10] This is a cornerstone strategy for building quaternary centers in drug candidates.

-

Cyclization Reactions: The molecule can participate in cyclization reactions to form heterocyclic systems. For instance, under Gattermann reaction conditions, it can be used to synthesize substituted isoquinolines, a privileged scaffold in medicinal chemistry.[11]

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. It is classified as harmful and requires appropriate personal protective equipment (PPE).

-

GHS Classification: Acute Toxicity, Oral (Category 4).[3]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

Conclusion: A Strategically Important Intermediate

This compound is more than a mere collection of atoms; it is a carefully designed molecular tool. Its symmetric substitution pattern offers predictable reactivity and simplified analytical signatures, while its functional groups provide multiple handles for sophisticated molecular construction. For researchers in drug discovery, a thorough understanding of its properties, from synthesis to reactivity, is crucial for leveraging its full potential in the rational design of next-generation therapeutics.

References

- This compound. ChemBK.

- 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Rhodium Archive.

- This compound | C10H11NO2 | CID 139445. PubChem, National Institutes of Health.

- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry.

- #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Erowid.

- This compound CAS#: 13388-75-5. ChemWhat.

- This compound (C10H11NO2). PubChemLite.

- Method for the alkylation of phenylacetonitriles. Google Patents (US4377531A).

- Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Arkivoc.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511A).

Sources

- 1. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13388-75-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine [studfile.net]

- 8. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 9. US4377531A - Method for the alkylation of phenylacetonitriles - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile (CAS: 13388-75-5): Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and strategic applications, with a particular focus on its role as a versatile molecular scaffold.

This compound (CAS No. 13388-75-5) is more than a mere chemical intermediate; it is a strategically valuable building block in the synthesis of complex molecular architectures.[1] Its structure is characterized by a phenylacetonitrile core symmetrically substituted with two electron-donating methoxy groups. This specific arrangement imparts unique electronic properties and conformational preferences, making the "3,5-dimethoxyphenyl" motif a recurring feature in a multitude of biologically active molecules, particularly in the realm of oncology.[2][3] The presence of the reactive nitrile group and an activated benzylic position provides multiple handles for synthetic diversification.[1]

This whitepaper offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to detailed, validated synthesis protocols and its utility in the construction of high-value compounds for drug discovery.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in the laboratory.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13388-75-5 | [1][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 54-57 °C | [4] |

| Solubility | Soluble in ethanol, dichloromethane, DMF; limited in water | [1][4] |

| SMILES | COc1cc(CC#N)cc(c1)OC | [1] |

| InChIKey | UUNRWZQWCNTSCV-UHFFFAOYSA-N | [5] |

Spectroscopic Signature Analysis

The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The symmetry of the molecule is a key feature that simplifies its NMR spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at the C2 and C6 positions are chemically equivalent, as are the two methoxy groups.

-

δ ~6.4-6.5 ppm: A doublet or two closely spaced signals corresponding to the two equivalent aromatic protons (H-2, H-6).

-

δ ~6.3-6.4 ppm: A triplet corresponding to the single aromatic proton (H-4).

-

δ ~3.7-3.8 ppm: A sharp singlet, integrating to 6 protons, representing the two equivalent methoxy groups (-OCH₃).

-

δ ~3.6-3.7 ppm: A sharp singlet, integrating to 2 protons, for the benzylic methylene group (-CH₂CN).[6]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will also reflect the molecular symmetry.

-

δ ~160-161 ppm: Signal for the two equivalent methoxy-substituted aromatic carbons (C-3, C-5).

-

δ ~132-133 ppm: Signal for the quaternary aromatic carbon attached to the acetonitrile group (C-1).

-

δ ~117-118 ppm: Signal for the nitrile carbon (-C≡N).

-

δ ~107-108 ppm: Signal for the two equivalent aromatic carbons (C-2, C-6).

-

δ ~100-101 ppm: Signal for the aromatic carbon at the C-4 position.

-

δ ~55-56 ppm: Signal for the two equivalent methoxy carbons (-OCH₃).

-

δ ~23-24 ppm: Signal for the benzylic methylene carbon (-CH₂CN).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1][5]

-

~2250 cm⁻¹ (sharp, medium): A strong, characteristic absorption for the nitrile (C≡N) stretch.

-

~2840-3000 cm⁻¹: C-H stretching vibrations for the aromatic and aliphatic protons.

-

~1600 cm⁻¹, ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1150-1250 cm⁻¹: Strong C-O stretching for the aryl ether methoxy groups.

-

Part 2: Validated Synthesis Methodologies

The reliable synthesis of this compound is critical for its use in research and development. Two robust, scalable methods are detailed below, each starting from common laboratory precursors.

Method A: Direct Cyanation of 3,5-Dimethoxybenzyl Bromide

This one-step method is highly efficient if the corresponding benzyl bromide is available. It relies on the nucleophilic substitution of the bromide with a cyanide source. The use of trimethylsilyl cyanide (TMSCN) activated by a fluoride source is a modern, safer alternative to using alkali metal cyanides.

Causality & Experimental Rationale: The choice of TMSCN with tetrabutylammonium fluoride (TBAF) is deliberate. TBAF's fluoride ion has a high affinity for silicon, forming a strong Si-F bond. This interaction polarizes the TMSCN, generating a "naked" and highly nucleophilic cyanide anion in situ, which readily displaces the benzylic bromide. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cations without interfering with the nucleophile.

Workflow Diagram: Direct Cyanation

Caption: Workflow for the direct synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl bromide (2.31 g, 0.01 mol).

-

Reagent Addition: Add acetonitrile (30 mL), trimethylsilyl cyanide (1.49 g, 0.015 mol), and tetrabutylammonium fluoride (1.0 M in THF, 15 mL, 0.015 mol).

-

Reaction: The mixture is stirred and heated to reflux (approx. 82°C). The reaction progress is monitored by Thin Layer Chromatography (TLC) over 6 hours.

-

Workup: Upon completion, the reaction is cooled to room temperature. The solution is poured into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash the filter cake with a 50% aqueous methanol solution (2 x 20 mL), and dry under vacuum to yield the final product.

Method B: Two-Step Synthesis from 3,5-Dimethoxybenzaldehyde

This is a classic and highly reliable route that is advantageous when the aldehyde is the more accessible starting material. The process involves the formation of an aldoxime, followed by its dehydration to the nitrile.

Causality & Experimental Rationale:

-

Step 1 (Oximation): The aldehyde is converted to its oxime using hydroxylamine hydrochloride. The reaction is typically run in a protic solvent like ethanol with a mild base (e.g., pyridine or sodium acetate) to neutralize the HCl released, driving the condensation reaction to completion.

-

Step 2 (Dehydration): The dehydration of an aldoxime to a nitrile is a fundamental transformation. Many reagents can achieve this. A system of triphenylphosphine (PPh₃) and an N-halosuccinimide (e.g., NCS) is effective and mild. The PPh₃ acts as an oxygen scavenger, forming the thermodynamically stable triphenylphosphine oxide (Ph₃P=O), which is the primary driving force for the reaction.[7]

Workflow Diagram: Synthesis from Aldehyde

Caption: Two-step synthesis of this compound from its aldehyde.

Detailed Experimental Protocol:

-

Oxime Formation:

-

In a 250 mL flask, dissolve 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol) in ethanol (100 mL).

-

Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and pyridine (9.5 g, 0.12 mol).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction and pour it into 300 mL of cold water. The aldoxime will precipitate.

-

Filter the solid, wash with water, and dry to obtain 3,5-dimethoxybenzaldoxime.

-

-

Dehydration to Nitrile:

-

In a 250 mL flask under a nitrogen atmosphere, dissolve the dried aldoxime (9.05 g, 0.05 mol) in dry dichloromethane (DCM, 100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (7.3 g, 0.055 mol) in one portion.

-

Slowly add a solution of triphenylphosphine (14.4 g, 0.055 mol) in dry DCM (50 mL) dropwise over 30 minutes, keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Part 3: Chemical Reactivity & Synthetic Utility

The synthetic value of this compound lies in the reactivity of its nitrile and benzylic methylene groups. These sites allow for its elaboration into a variety of important downstream intermediates.

Diagram of Key Synthetic Transformations

Caption: Key synthetic transformations of this compound.

-

Reduction to Phenylethylamines: The nitrile can be readily reduced to the corresponding primary amine, 2-(3,5-dimethoxyphenyl)ethylamine. This is a privileged scaffold in medicinal chemistry.

-

Rationale: Reagents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Palladium on Carbon) are highly effective for this transformation. The choice of reagent depends on the presence of other functional groups in the molecule.

-

-

Hydrolysis to Phenylacetic Acids: Acidic or basic hydrolysis of the nitrile group yields 3,5-dimethoxyphenylacetic acid.

-

Rationale: This carboxylic acid derivative serves as a crucial precursor for forming amides, esters, and other carbonyl compounds, significantly expanding the synthetic possibilities.

-

-

Gattermann Reaction for Isoquinoline Synthesis: In a notable application, this compound undergoes cyclization under Gattermann conditions (using zinc cyanide and a hydrogen halide) to form 3-halo-6,8-dimethoxyisoquinolines.[4]

-

Rationale: This reaction provides direct access to the isoquinoline core, a heterocyclic motif found in numerous alkaloids and pharmacologically active compounds. The reaction proceeds via electrophilic attack of an iminium-like species onto the electron-rich aromatic ring.

-

Part 4: Applications in Drug Discovery

The 3,5-dimethoxyphenyl moiety is frequently employed by medicinal chemists as a "bioisostere" or replacement for other groups to optimize a drug candidate's properties. Its presence can enhance metabolic stability, improve binding affinity through hydrogen bonding with protein targets, and modulate solubility.

-

Anticancer Research: This scaffold is a key component of many compounds designed as tubulin polymerization inhibitors, mimicking the A-ring of natural products like Combretastatin A-4.[3] The methoxy groups often engage in crucial hydrogen bonding interactions within the colchicine binding site of tubulin.

-

Enzyme Inhibition: The compound itself has been postulated to act as an inhibitor of demethylation reactions. Derivatives are explored as inhibitors for various enzyme classes, including kinases, where the dimethoxybenzene group can occupy hydrophobic pockets in the enzyme's active site.[2]

-

Neurological and Cannabinoid Research: Some research suggests that compounds bearing this moiety may interact with cannabinoid receptors, opening avenues for its use in developing therapeutics for neurological disorders.

Part 5: Safety, Handling, & Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

| Hazard Class & Statement | GHS Pictogram | Precautionary Measures & PPE |

| Acute Toxicity 4, Oral (H302): Harmful if swallowed. | GHS07 (Warning) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[1] |

| Acute Toxicity 4, Dermal (H312): Harmful in contact with skin. | GHS07 (Warning) | Avoid skin contact. Use only in a well-ventilated area or chemical fume hood.[1] |

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its synthetic versatility and the strategic importance of its core structure in medicinal chemistry. Its straightforward synthesis from common precursors, combined with the multiple avenues for chemical modification, ensures its continued relevance. For scientists engaged in the synthesis of novel bioactive compounds, a comprehensive understanding of this molecule's properties, reactivity, and handling is not just beneficial—it is essential for accelerating the drug discovery process.

References

- PubChem. This compound.

- SpectraBase.

- Ghorbani-Vaghei, R., & Veisi, H. An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Chinese Chemical Letters. [Link]

- ChemBK. This compound. [Link]

- White, W. N., & Straus, D. Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. [Link]

- Xu, S., et al. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Bioorganic & Medicinal Chemistry. [Link]

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons.

- Carruthers, W., & Coldham, I. Modern Methods of Organic Synthesis. Cambridge University Press.

- Meagher, G., et al.

Sources

- 1. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 7. klivon.com [klivon.com]

An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethoxyphenylacetonitrile

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of 3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5), a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for property determination.

Core Molecular and Physical Characteristics

This compound is a crystalline solid at room temperature, characterized by a substituted aromatic ring linked to a nitrile functional group via a methylene bridge.[1] This structure dictates its physical behavior, including its melting point, solubility, and spectroscopic signature.

A summary of its core physical properties is presented below for quick reference. Each of these properties will be explored in greater detail in the subsequent sections, which include field-proven experimental protocols for their verification.

| Property | Value | Source(s) |

| CAS Number | 13388-75-5 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Appearance | White to light yellow or orange crystalline solid/powder | [1][4] |

| Melting Point | 54 - 58 °C | [1][4][5] |

| Boiling Point | 178 °C at 10 mmHg | [1] |

| Predicted Boiling Point | 316.7 ± 27.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.082 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents such as ethanol and dimethylformamide | [4] |

Thermal Properties: Melting Point Analysis

The melting point is a critical parameter that serves as a primary indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range.[2] For a research-grade compound like this compound, precise and accurate determination is paramount.

Causality of Method Selection

Two primary methods are employed for melting point determination: the capillary method and Differential Scanning Calorimetry (DSC).

-

Capillary Method: This traditional technique is excellent for rapid, routine checks of purity. It relies on visual observation of the phase change in a packed capillary tube heated in a controlled block or oil bath.[6] Its accessibility and speed make it a staple in synthetic chemistry labs.

-

Differential Scanning Calorimetry (DSC): For definitive thermodynamic data, DSC is the authoritative method.[7] It measures the heat flow required to raise the sample's temperature compared to a reference.[8][9] This provides not only a highly accurate melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering deeper insight into the crystalline structure. For drug development and material science, where thermal stability is crucial, DSC is the gold standard.[10]

Experimental Protocol 1: Capillary Melting Point Determination

This protocol describes a self-validating system for obtaining a reliable melting point range.

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Crush the crystals into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed sample height of 1-2 mm is ideal.

-

-

Initial Rapid Determination:

-

Insert the prepared capillary into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.[3] This prevents time wastage during precise measurements.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare two more capillary samples. This redundancy validates the consistency of the measurement.

-

Insert a new capillary and heat the block to about 15°C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, thermometer, and block.[2][3]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts completely (T₂). The melting range is T₁ - T₂.

-

-

Validation:

-

Repeat the precise determination with the second sample. The two measured ranges should agree within 1°C.

-

Solubility Profile: Guiding Formulation and Purification

Understanding the solubility of this compound is fundamental for its use in synthesis, purification (e.g., crystallization), and formulation. The "like dissolves like" principle is a useful starting point, suggesting its solubility in polar organic solvents and insolubility in water due to its predominantly nonpolar aromatic structure.

Causality of Solvent Selection

A systematic approach to solubility testing provides a comprehensive profile. The chosen solvents are designed to probe different intermolecular interactions:

-

Water (H₂O): Tests for high polarity and hydrogen bonding capacity.

-

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups (like amines).

-

Methanol (MeOH) / Ethanol (EtOH): Common polar protic solvents.

-

Dichloromethane (DCM) / Ethyl Acetate (EtOAc): Common solvents of intermediate polarity.

-

Hexanes: A nonpolar solvent.

Experimental Protocol 2: Qualitative Solubility Assessment

-

Preparation: Aliquot approximately 20-30 mg of the compound into a series of labeled small test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to the corresponding test tube.

-

Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the tube) for 60 seconds.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the results for each solvent in a systematic table. For solvents where the compound is insoluble at room temperature, the tube can be gently warmed to test for temperature-dependent solubility, which is crucial information for recrystallization procedures.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its structure and assessing its purity.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical Basis: GC-MS is the definitive technique for assessing the purity of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then ionizes and fragments each component, providing a mass spectrum that serves as a unique molecular identifier. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Install a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

-

Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

Set the injector temperature (e.g., 250°C) and MS transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Interpretation: The primary peak in the resulting total ion chromatogram (TIC) should correspond to the target compound. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.

Infrared (IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups. For this compound, the most characteristic absorptions are the C≡N stretch of the nitrile and various stretches associated with the dimethoxy-substituted aromatic ring. The C≡N stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum.

Expected IR Absorptions:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃ groups).

-

~2250-2230 cm⁻¹: C≡N stretching. This peak is expected to be sharp and of medium-to-strong intensity. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.

-

~1600 cm⁻¹ and ~1470 cm⁻¹: Aromatic C=C ring stretching.

-

~1200-1000 cm⁻¹: Strong C-O stretching from the aryl ether methoxy groups.

Experimental Protocol 3: KBr Pellet Preparation for Solid-State FT-IR

This method is standard for acquiring high-quality IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[5]

-

Preparation: Ensure all equipment (agate mortar, pestle, die set) and the spectroscopy-grade KBr are thoroughly dry, as water shows broad absorption bands that can obscure the spectrum.[5]

-

Mixing: Place ~1-2 mg of this compound and ~100-200 mg of dry KBr powder into the agate mortar.[1]

-

Grinding: Gently but thoroughly grind the two powders together for 1-2 minutes until a fine, homogeneous mixture is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to prevent scattering.[5]

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes.[5] The KBr will flow under pressure to form a transparent or translucent pellet.

-

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (like ¹H and ¹³C).

-

¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~6.5-6.4 ppm (3H, multiplet): This signal would correspond to the three protons on the aromatic ring. Due to the symmetrical substitution pattern, the two protons ortho to the cyanomethyl group (at C2 and C6) would be chemically equivalent, and the proton para to it (at C4) would be unique. This would likely result in a doublet for the C2/C6 protons and a triplet for the C4 proton, which may overlap.

-

~3.8 ppm (6H, singlet): A strong singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.

-

~3.7 ppm (2H, singlet): A singlet corresponding to the two protons of the methylene (-CH₂-) group. This signal is a singlet because it has no adjacent proton neighbors.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~161 ppm: Quaternary carbons of the aromatic ring attached to the methoxy groups (C3 and C5).

-

~132 ppm: Quaternary carbon of the aromatic ring attached to the cyanomethyl group (C1).

-

~118 ppm: The nitrile carbon (-C≡N).

-

~108 ppm: Aromatic CH carbons ortho to the cyanomethyl group (C2 and C6).

-

~101 ppm: Aromatic CH carbon para to the cyanomethyl group (C4).

-

~56 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).

-

~24 ppm: The carbon of the methylene group (-CH₂-).

Mass Spectrometry (MS)

Theoretical Basis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak, which corresponds to the intact molecule's mass. For C₁₀H₁₁NO₂, the expected m/z would be 177 .

-

Key Fragments: Benzyl nitriles often undergo fragmentation via cleavage of the benzylic bond. The most characteristic fragmentation would be the loss of the nitrile group or the formation of a stable tropylium-like ion. A prominent fragment would be expected at m/z 150 , corresponding to the [M-HCN]⁺ ion or a related rearrangement product. The base peak (most intense) is often the tropylium ion at m/z 91 in simple benzyl systems, but the dimethoxy substitution pattern here would lead to a substituted equivalent at m/z 151 ([C₉H₁₁O₂]⁺).

References

- University of Calgary. (n.d.). Melting point determination. Department of Chemistry.

- ChemBK. (2024). This compound.

- Al-Dawsari, M. (2021). experiment (1) determination of melting points. Slideshare.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [https://www.jove.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- University of Calgary. (2023). Solubility of Organic Compounds. Department of Chemistry.

- Santa Ana College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Specac. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis.

- Shimadzu. (n.d.). KBr Pellet Method.

- Johnson, C. M., & Olsen, E. M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JoVE (Journal of Visualized Experiments), (133), e57233.

- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).

- LibreTexts Chemistry. (2022). 3.3E: Experimentally Testing Solvents.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID.

- ChemWhat. (n.d.). This compound CAS#: 13388-75-5.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (2017). Fragmentation of N‐benzyl‐substituted five‐membered nitriles.

- MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- University of Cambridge. (n.d.). 1H NMR Spectroscopy. Department of Chemistry.

- LibreTexts Chemistry. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).

Sources

- 1. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) [np-mrd.org]

- 7. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391) [np-mrd.org]

- 8. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. mzCloud – 3 5 DMA [mzcloud.org]

- 10. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]

solubility of 3,5-Dimethoxyphenylacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dimethoxyphenylacetonitrile in Organic Solvents

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] Its solubility in organic solvents is a critical physical property that dictates reaction conditions, influences purification strategies such as crystallization, and is fundamental for downstream formulation and drug delivery processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles. It offers a detailed, field-proven protocol for the quantitative determination of its solubility and discusses the interplay between its molecular structure and the properties of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and purification processes involving this compound.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process efficiency, product purity, and ultimately, therapeutic efficacy. This compound (Figure 1), a versatile building block, is no exception. The selection of an appropriate solvent system is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to facilitate molecular collisions and drive chemical reactions to completion.

-

Purification and Crystallization: Exploiting solubility differences at various temperatures to isolate the target compound from impurities and achieve the desired crystalline form.

-

Process Safety and Scalability: Choosing solvents that are not only effective but also safe to handle at an industrial scale and environmentally benign.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the design of effective drug delivery systems.

This guide moves beyond a simple listing of solvents, delving into the structural and chemical principles that govern the dissolution of this compound.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol [2]

Physicochemical Properties

A compound's inherent properties are the primary determinants of its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 13388-75-5 | [1][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][4] |

| Molecular Weight | 177.20 g/mol | [2][4] |

| Appearance | White to orange or green powder/crystal | [1][4] |

| Melting Point | 54-58 °C | [1][4][5] |

| Boiling Point | 178 °C @ 10 mmHg | [4] |

| Synonyms | 3,5-Dimethoxybenzyl Cyanide | [4] |

Theoretical Framework: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is "like dissolves like," which relates the polarity of the solute to that of the solvent.[6]

The structure of this compound is amphiphilic, containing both polar and non-polar regions:

-

Polar Moieties: The nitrile group (-C≡N) possesses a strong dipole moment, and the two methoxy groups (-OCH₃) contribute to the molecule's polarity through their ether linkages. These groups can participate in dipole-dipole interactions.

-

Non-Polar Moiety: The benzene ring forms the non-polar backbone of the molecule, favoring interactions with non-polar solvents through van der Waals forces.

Therefore, its solubility is highest in solvents that can effectively interact with both its polar functional groups and its non-polar aromatic ring. Solvents with intermediate polarity are often excellent candidates. The dielectric constant of a solvent provides a quantitative measure of its polarity; solvents with a dielectric constant below 15 are generally considered nonpolar.[7]

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

| Solvent Class | Example Solvent(s) | Observed Solubility | Source(s) |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [3][5] | |

| Ethyl Acetate | Soluble | [5] | |

| Polar Protic | Ethanol | Soluble | [1][3] |

| Aqueous | Water | Limited Solubility | [3] |

This profile aligns with theoretical expectations. The compound's limited solubility in water is due to the large, non-polar benzene ring, which disrupts the strong hydrogen-bonding network of water.[3] Its solubility in polar organic solvents like ethanol, DCM, and ethyl acetate is attributed to favorable dipole-dipole and van der Waals interactions.[1][3][5]

Quantitative Solubility Determination: A Validated Gravimetric Protocol

While qualitative data is useful for initial screening, quantitative data is essential for process design and optimization. The following is a robust, step-by-step protocol for determining the solubility of this compound using a static gravimetric method, adapted from established methodologies for similar compounds.[8]

Causality of Experimental Design: This method is chosen for its accuracy and reliability. By allowing the system to reach equilibrium in a thermostatically controlled environment, we ensure the measured solubility is the true thermodynamic solubility. The gravimetric finish (weighing the evaporated residue) is a direct and robust measurement of the dissolved solute mass.

Experimental Workflow Diagram

Caption: Gravimetric method for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation:

-

To a series of 10 mL glass vials, add a known mass (approx. 5 g) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath, precisely controlled to the target temperature (e.g., 283.15 K, 298.15 K, 313.15 K).

-

Agitate the vials for a minimum of 24 hours to ensure the system reaches solid-liquid equilibrium. The prolonged agitation is critical for achieving true thermodynamic solubility.

-

After the equilibration period, cease agitation and let the vials stand undisturbed in the bath for at least 3 hours to allow the excess solid to settle completely.

-

-

Sampling and Analysis:

-

Pre-weigh a clean, dry weighing bottle (m₁).

-

Using a pre-heated glass syringe (to prevent premature crystallization upon sampling), carefully withdraw approximately 2 mL of the clear supernatant. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to exclude any solid particles.

-

Quickly dispense the sample into the pre-weighed bottle and seal it. Immediately record the new mass (m₂).

-

Remove the cap and place the bottle in a vacuum oven at a moderate temperature (e.g., 40°C) until the solvent has completely evaporated and the crystalline residue is dry.

-

Cool the bottle in a desiccator and weigh it until a constant mass is achieved (m₃).

-

-

Calculations:

-

Mass of solute (m_solute) = m₃ - m₁

-

Mass of solvent (m_solvent) = m₂ - m₃

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Mole fraction solubility (x) can be calculated using the molecular weights of the solute (MW_solute) and solvent (MW_solvent):

-

Moles of solute = m_solute / MW_solute

-

Moles of solvent = m_solvent / MW_solvent

-

x = (Moles of solute) / (Moles of solute + Moles of solvent)

-

-

Interpreting Solubility: The Solvent's Role

To predict or rationalize solubility, it is crucial to consider the properties of the solvent. The following table provides key parameters for common organic solvents.

| Solvent | Polarity Index | Dielectric Constant (@ 20-25°C) | Type |

| n-Heptane | 0.1 | 1.92 | Non-Polar |

| Toluene | 2.4 | 2.38 | Non-Polar |

| Diethyl Ether | 2.8 | 4.33 | Non-Polar |

| Dichloromethane | 3.1 | 8.93 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Isopropyl Alcohol | 3.9 | 19.92 | Polar Protic |

| Ethanol | 4.3 | 24.55 | Polar Protic |

| Methanol | 5.1 | 32.70 | Polar Protic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |

| Data sourced from multiple references.[9][10] |

Structure-Solubility Relationship

The solubility of this compound is a balance between the energetic cost of breaking the crystal lattice and the energetic gain from solvating the molecule.

Caption: Intermolecular forces governing solubility.

-

In Non-Polar Solvents (e.g., Toluene, Heptane): Solubility will be limited. While the benzene ring interacts favorably, the polar nitrile and methoxy groups are poorly solvated, making dissolution energetically unfavorable.

-

In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Good solubility is expected. These solvents have significant dipole moments that can effectively solvate the nitrile and methoxy groups, while their organic nature accommodates the non-polar ring.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as hydrogen bond acceptors for the nitrile and ether oxygens. Their alkyl chains provide favorable van der Waals interactions with the benzene ring.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][4] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, sealed from moisture.[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11][12]

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar functional groups and its non-polar aromatic core. A qualitative assessment indicates good solubility in common polar organic solvents and limited solubility in water. For process development and optimization, quantitative data is indispensable. The gravimetric method detailed in this guide provides a reliable and accurate means of generating this crucial data. By understanding the fundamental principles of solubility and applying rigorous experimental techniques, researchers can make informed decisions in solvent selection, leading to more efficient, scalable, and robust chemical processes.

References

- ChemBK. (n.d.). This compound.

- University of Maryland. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Wikipedia. (n.d.). Solvent.

- University of New England. (2023, August 31). Solubility of Organic Compounds.

- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Scribd. (n.d.). Dielectric Constants of Common Solvents.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13388-75-5).

- Wang, Y., et al. (2025, August 4). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13388-75-5: this compound [cymitquimica.com]

- 4. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 13388-75-5 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Physical Properties [people.chem.umass.edu]

- 10. scribd.com [scribd.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 3,5-Dimethoxyphenylacetonitrile: Melting and Boiling Point Determination

Introduction

3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5) is a pivotal intermediate in the landscape of fine chemical synthesis, finding extensive application in the development of pharmaceuticals, dyes, and agrochemicals.[1] As with any critical building block in a synthetic pathway, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for process optimization, purity assessment, and scalable production. The melting and boiling points, in particular, serve as primary indicators of identity and purity.

This technical guide provides an in-depth analysis of the melting and boiling points of this compound. Moving beyond a simple recitation of values, this document elucidates the theoretical underpinnings of these phase transitions, presents validated, step-by-step protocols for their accurate determination, and offers insights into the interpretation of experimental data. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and developers.

Physicochemical Profile

The essential physical and chemical identifiers for this compound are summarized below. These values represent a consensus from verified chemical suppliers and databases, forming the baseline for experimental verification.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [2] |

| CAS Number | 13388-75-5 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | |

| Appearance | White to cream/orange crystalline powder/solid | [1][4] |

| Melting Point | 54 - 58 °C | [1][3][4] |

| Boiling Point | 178 °C at 10 mmHg (13.3 mbar) | |

| 316.7 ± 27.0 °C (Predicted at 760 mmHg) | [1] |

Theoretical Basis for Phase Transitions

The observed melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. Understanding these forces is key to explaining its physical behavior.

-

Molecular Structure: The molecule consists of a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups and an electron-withdrawing acetonitrile (-CH₂CN) group.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: The nitrile group (C≡N) possesses a strong dipole moment, leading to significant dipole-dipole attractions between molecules. The ether linkages of the methoxy groups also contribute to the overall molecular dipole. These forces are a primary determinant of the energy required to transition from the solid to liquid and liquid to gas phases.

-

Van der Waals Forces: The aromatic ring and the overall molecular size contribute to transient London dispersion forces, which, while weaker than dipole-dipole interactions, are cumulative and significant.

-

Crystal Lattice Energy (Melting Point): In the solid state, the molecules arrange themselves into a crystal lattice. The melting point of 54-58 °C represents the thermal energy required to overcome the lattice energy, disrupting the ordered solid structure into a disordered liquid state. The planarity of the benzene ring allows for efficient packing, while the substituents influence the specific lattice arrangement.

-

-

Boiling Point Considerations: The boiling point is the temperature at which the compound's vapor pressure equals the surrounding atmospheric pressure. The high predicted atmospheric boiling point (316.7 °C) reflects the strong intermolecular forces that must be overcome for molecules to escape into the vapor phase.[1] However, many complex organic molecules, including this one, are susceptible to thermal decomposition at such elevated temperatures. For this reason, the boiling point is more practically and reliably determined under reduced pressure (e.g., 178 °C at 10 mmHg), which lowers the temperature required for boiling and preserves the compound's integrity.

Experimental Determination of the Melting Point

The melting point is a robust and sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5]

Principle of the Capillary Method

This standard method involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating block. The temperatures at which melting begins (the first appearance of liquid) and is complete are recorded as the melting range.

Detailed Experimental Protocol

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.[6]

-

Invert the tube and tap it gently on a hard surface to compact the powder at the bottom. To ensure dense packing, drop the tube, sealed-end down, through a long piece of glass tubing onto the benchtop.[5][6] Proper packing prevents the sample from shrinking away from the walls during heating.[6]

-

-

Measurement with a Digital Apparatus (e.g., DigiMelt, Mel-Temp):

-

Insert the loaded capillary tube into the sample holder of the apparatus.[6]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a high heating ramp rate (e.g., 10-20 °C/minute) to find the approximate range.[5]

-

Accurate Determination: Set the starting temperature to approximately 15-20 °C below the expected melting point (e.g., start at 35 °C for this compound).[6]

-

Set the heating ramp rate to a slow, controlled value, typically 1-2 °C per minute.[8] A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Continue heating and record the temperature (T₂) at which the last crystal of solid melts into a clear liquid.

-

Report the result as the range T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube or re-melt a sample, as decomposition may have occurred.[8]

-

Workflow for Melting Point Determination```dot

Caption: Workflow for microscale boiling point determination.

Conclusion

The accurate characterization of this compound through its melting and boiling points is fundamental to its effective use in research and drug development. Its melting point of 54-58 °C serves as a reliable and immediate benchmark for purity. The boiling point, best measured under reduced pressure as 178 °C at 10 mmHg , provides essential data for purification via distillation and for defining thermal stability limits in reaction planning. By adhering to the rigorous, validated protocols detailed in this guide, scientists can ensure data integrity, leading to more reproducible and scalable synthetic outcomes.

References

- Current time information in Washington, DC, US. Google. Retrieved January 9, 2026.

- This compound - Physico-chemical Properties. ChemBK. (2024-04-09). [Link]

- Micro Boiling Point Determin

- Micro-boiling point measurement. University of Calgary. [Link]

- Micro-Method for Boiling Point Determin

- Melting point determin

- Micro-boiling point measurement. University of Calgary. [Link]

- Experiment 1 - Melting Points. Austin Community College. [Link]

- How to Determine Boiling Points on the Microscale. Chemtips - WordPress.com. (2013-07-22). [Link]

- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. (2025-08-20). [Link]

- Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

- This compound. Stenutz. [Link]

- Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

- This compound. PubChem - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13388-75-5 [chemicalbook.com]

- 4. L11443.06 [thermofisher.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. westlab.com [westlab.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dimethoxyphenylacetonitrile

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of chemical compounds is a foundational requirement for advancing scientific discovery. This compound (CAS No: 13388-75-5, Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures relevant to medicinal chemistry and materials science.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation.

Our approach integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical model of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and confident characterization.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.

-

Expertise & Experience : While publicly accessible experimental NMR spectra for the 3,5-isomer are limited, we can reliably predict the spectral features based on established principles of chemical shifts, symmetry, and by drawing comparisons with structurally similar compounds, such as 3,5-Dimethoxybenzyl chloride.[2] The symmetry of the 3,5-disubstituted aromatic ring is a key determinant of the resulting spectrum.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Aromatic) | ~6.4 | Triplet (t) | 1H |

| H-2, H-6 (Aromatic) | ~6.5 | Doublet (d) | 2H |

| -CH₂CN (Benzylic) | ~3.7 | Singlet (s) | 2H |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H |

Causality Behind Predictions:

-

Aromatic Protons : The molecule's symmetry makes the H-2 and H-6 protons chemically equivalent, resulting in a single signal. They are coupled to the H-4 proton, appearing as a doublet. The H-4 proton is coupled to the two equivalent H-2/H-6 protons, leading to a triplet. These protons appear relatively upfield due to the electron-donating effect of the two methoxy groups.

-

Methoxy Protons : The six protons of the two equivalent methoxy groups are shielded and do not couple with other protons, hence they appear as a sharp singlet with a high integration value (6H).

-

Benzylic Protons : The methylene (-CH₂) protons are adjacent to a nitrile group and the aromatic ring but have no adjacent protons to couple with, resulting in a singlet.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, we expect to see 6 distinct signals for the 10 carbon atoms.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3, C-5 (C-O) | ~161 |

| C-1 (Quaternary) | ~132 |

| C≡N (Nitrile) | ~118 |

| C-2, C-6 (Aromatic CH) | ~108 |

| C-4 (Aromatic CH) | ~101 |

| -OCH₃ (Methoxy) | ~56 |

| -CH₂CN (Benzylic) | ~24 |

Causality Behind Predictions:

-

The carbons attached to the electronegative oxygen atoms (C-3, C-5) are the most deshielded and appear furthest downfield.

-

The nitrile carbon (C≡N) has a characteristic shift around 118 ppm.

-

The benzylic carbon (-CH₂CN) is the most upfield of the sp² and sp carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).[3]

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]

-

Trustworthiness : The presence of a sharp, distinct peak for the nitrile group (C≡N) serves as a key diagnostic marker. This, combined with strong C-O ether stretches and characteristic aromatic signals, provides a reliable fingerprint for the molecule.

Characteristic IR Absorption Bands

The analysis of the ATR-IR spectrum of this compound reveals several key absorption bands.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2250 | C≡N (Nitrile) Stretch | Medium |

| 3000-2800 | C-H (Aromatic & Aliphatic) Stretch | Medium |

| ~1600, ~1460 | C=C (Aromatic Ring) Stretch | Strong |

| ~1205, ~1155 | C-O (Aryl Ether) Stretch | Strong |

| ~830 | C-H (Aromatic) Out-of-Plane Bend | Strong |

Interpretation of Key Peaks:

-

Nitrile Stretch (~2250 cm⁻¹) : This peak is highly characteristic of the C≡N triple bond and is a crucial identifier for this molecule.[8]

-

Aromatic C=C Stretches (~1600, ~1460 cm⁻¹) : These strong absorptions are typical for carbon-carbon stretching within an aromatic ring.[9]

-

C-O Ether Stretch (~1205, ~1155 cm⁻¹) : The strong, distinct bands in this region are indicative of the aryl-alkyl ether linkages of the methoxy groups.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern upon ionization.

-

Authoritative Grounding : The monoisotopic mass of C₁₀H₁₁NO₂ is calculated to be 177.078978594 Da, which should correspond precisely to the high-resolution mass spectrometry (HRMS) measurement.[1]

Key Mass Spectral Data

| m/z Value | Ion Identity | Interpretation |

| 177 | [M]⁺ | Molecular Ion |

| 178 | [M+H]⁺ | Protonated Molecular Ion (in ESI/CI) |

| 151 | [M - C₂H₂]⁺ or [C₉H₁₁O₂]⁺ | Likely the 3,5-dimethoxybenzyl cation |

| 136 | [C₉H₁₁O₂ - CH₃]⁺ | Loss of a methyl radical from the m/z 151 fragment |